molecular formula C20H20N4O2S3 B2808534 N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-50-7

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2808534
CAS No.: 476355-50-7
M. Wt: 444.59
InChI Key: ZFLWXEAJZNQLOC-UHFFFAOYSA-N
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Description

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Scientific Research Applications

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

Preparation Methods

The synthesis of N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with thiophene-2,5-dicarboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Comparison with Similar Compounds

N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

2-N,5-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S3/c25-17(23-19-21-11-5-1-3-7-13(11)28-19)15-9-10-16(27-15)18(26)24-20-22-12-6-2-4-8-14(12)29-20/h9-10H,1-8H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWXEAJZNQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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